Ilicic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

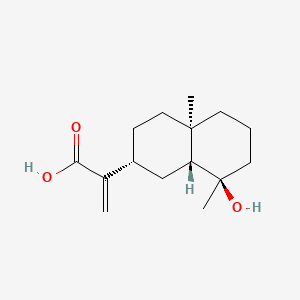

Ilicic acid is a eudesmane sesquiterpenoid.

This compound is a natural product found in Laggera crispata, Dittrichia, and other organisms with data available.

Aplicaciones Científicas De Investigación

Agricultural Applications

1.1 Plant Growth Promotion

Ilicic acid has been identified as a biostimulant that enhances plant growth and resilience against environmental stresses. Research indicates that sthis compound, a related compound, can improve crop yield, quality, and resistance to pests and diseases. While this compound itself is not classified as essential for plant growth, its use in agricultural practices has shown significant benefits:

- Enhanced Crop Yield : Studies have demonstrated that the application of sthis compound can lead to increased yields in various crops by improving root development and overall plant health .

- Stress Resilience : this compound contributes to plant resilience against abiotic stresses such as drought and heat by regulating nutrient uptake and enhancing cellular structures .

- Pest Resistance : The incorporation of this compound into plant tissues may deter pests due to structural changes in the plants, making them less attractive to herbivores .

Table 1: Effects of Sthis compound on Plant Growth Parameters

| Parameter | Effect |

|---|---|

| Crop Yield | Increased |

| Root Development | Enhanced |

| Resistance to Drought | Improved |

| Pest Deterrence | Significant |

Medicinal Applications

2.1 Dermatological Benefits

This compound has been studied for its potential benefits in dermatology, particularly in the treatment of acne vulgaris. A randomized double-blind study assessed its efficacy compared to a placebo:

- Study Design : Forty adult patients with mild to moderate acne were treated with this compound twice daily for eight weeks.

- Results : The study found that while there was no significant difference in inflamed lesions between the groups, this compound significantly reduced non-inflamed lesions and overall acne severity .

Table 2: Clinical Outcomes of this compound in Acne Treatment

| Outcome | This compound Group | Placebo Group | Significance |

|---|---|---|---|

| Non-inflamed Lesions | Reduced | Stable | p < 0.05 |

| Total Acne Lesions | Reduced | Stable | p < 0.05 |

| Acne Severity Grade | Improved | No change | p < 0.05 |

Gastroprotective Properties

Research has indicated that this compound exhibits gastric cytoprotective activity. In studies involving animal models, ilicic aldehyde (a derivative) demonstrated significant protection against ethanol-induced gastric lesions:

- Mechanism : The protective effect is attributed to the compound's ability to stabilize gastric mucosa and reduce oxidative stress.

- Comparison with Omeprazole : Ilicic aldehyde showed comparable efficacy to the proton pump inhibitor omeprazole, commonly used for treating gastric ulcers .

Table 3: Gastric Protection Efficacy of Ilicic Aldehyde

| Treatment | Ulcer Index (Scale 0-5) | Significance |

|---|---|---|

| Ilicic Aldehyde | 1.2 | p < 0.01 |

| Omeprazole | 1.5 | Not significantly different |

Análisis De Reacciones Químicas

Oxidation Reactions

Dehydration Reactions

-

Formation of c-costic aldehyde : Ilicic aldehyde (8) reacts with p-toluenesulfonic acid (p-TsOH) in dry benzene, leading to dehydration and formation of c-costic aldehyde (9) .

Chlorination and Rearrangement

-

Synthesis of costic aldehyde : Ilicic aldehyde (8) treated with POCl₃ in pyridine at −21°C produces costic aldehyde (10) . This reaction likely involves chlorination followed by rearrangement .

Reaction Conditions and Yields

The table below summarizes key reactions, reagents, and outcomes:

Structural and Spectroscopic Insights

-

¹H NMR data for ilicic acid derivatives reveal characteristic signals:

Biological and Industrial Relevance

While detailed studies on this compound’s reactivity remain limited, its derivatives (e.g., aldehydes and esters) are explored for pharmacological applications, including anti-inflammatory and antimicrobial activities .

Propiedades

Fórmula molecular |

C15H24O3 |

|---|---|

Peso molecular |

252.35 g/mol |

Nombre IUPAC |

2-[(2R,4aR,8R,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid |

InChI |

InChI=1S/C15H24O3/c1-10(13(16)17)11-5-8-14(2)6-4-7-15(3,18)12(14)9-11/h11-12,18H,1,4-9H2,2-3H3,(H,16,17)/t11-,12-,14-,15-/m1/s1 |

Clave InChI |

FXKCXGBBUBCRPU-QHSBEEBCSA-N |

SMILES |

CC12CCCC(C1CC(CC2)C(=C)C(=O)O)(C)O |

SMILES isomérico |

C[C@]12CCC[C@@]([C@@H]1C[C@@H](CC2)C(=C)C(=O)O)(C)O |

SMILES canónico |

CC12CCCC(C1CC(CC2)C(=C)C(=O)O)(C)O |

Sinónimos |

ilicic acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.